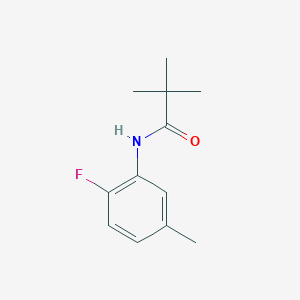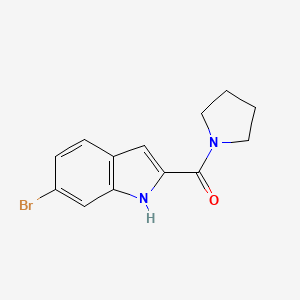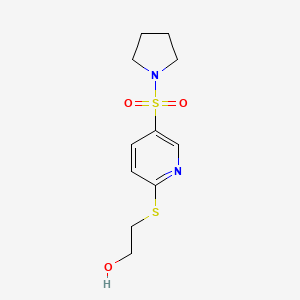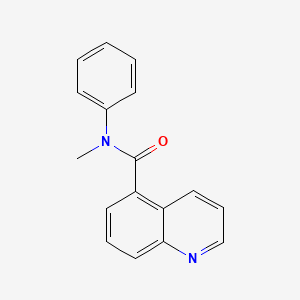
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various medical conditions, including addiction, depression, and cancer.
作用機序
The mechanism of action of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the inhibition of HDAC, which leads to increased acetylation of histones and other proteins. This, in turn, results in changes in gene expression that can have therapeutic effects. HDAC inhibitors have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been shown to reduce drug-seeking behavior and drug-induced euphoria. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has also been shown to have antidepressant effects and to improve cognitive function in animals and humans.
実験室実験の利点と制限
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, like all experimental compounds, 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has limitations. It can be toxic at high doses and may have off-target effects that need to be carefully controlled for in experiments.
将来の方向性
There are several future directions for research on 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109. One area of interest is the potential use of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 in the treatment of cancer. HDAC inhibitors have been shown to have anti-tumor effects, and 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 may have a role to play in this area. Another area of interest is the potential use of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HDAC inhibitors have been shown to have neuroprotective effects, and 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 may have a role to play in this area as well. Finally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 and to identify any potential off-target effects that need to be carefully controlled for in experiments.
合成法
The synthesis of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the reaction of 4-hydroxybenzaldehyde with N-phenylpiperidine-4-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then acetylated to yield 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109. The synthesis of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising applications of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is in the treatment of addiction. Studies have shown that 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 can reduce drug-seeking behavior in animals and humans addicted to cocaine, heroin, and alcohol. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has also been investigated for its potential use in the treatment of depression, schizophrenia, and cancer.
特性
IUPAC Name |
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-8-6-14(7-9-17)15-10-12-20(13-11-15)18(22)19-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGZCAFSJZQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)


